molecular formula C11H19ClN2O B7917324 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917324
M. Wt: 230.73 g/mol
InChI Key: VDVNPAKGYQKFEA-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354010-70-0) is a piperidine-based compound with a molecular formula of C₁₁H₁₉ClN₂O and a molar mass of 230.73 g/mol . Its structure features a chloroethanone moiety linked to a piperidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group. The stereochemistry of the piperidine ring is specified as the (R) -enantiomer in some derivatives, which may influence biological activity and pharmacokinetics .

The synthesis of such compounds typically involves alkylation of amines with chloroacetyl chloride derivatives under biphasic or catalytic conditions, as seen in related analogs .

Properties

IUPAC Name

2-chloro-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNPAKGYQKFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves the reaction of 3-(cyclopropyl-methyl-amino)-piperidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

The compound 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS No. 1354010-70-0) has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its properties, applications, and relevant case studies.

Basic Information

  • Molecular Formula : C11_{11}H19_{19}ClN2_2O
  • Molecular Weight : 230.73 g/mol
  • Boiling Point : Predicted to be around 371.6 ± 17.0 °C
  • Density : Approximately 1.15 ± 0.1 g/cm³
  • pKa : Estimated at 8.47 ± 0.20

Structure

The compound features a chloro group attached to an ethanone structure, with a piperidine ring substituted with a cyclopropylmethylamino group. This unique structure is pivotal for its biological activity.

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. The presence of the cyclopropylmethylamino moiety may enhance the interaction with serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
  • Antipsychotic Properties : Compounds similar to this compound have been studied for their antipsychotic effects, particularly in modulating dopamine receptor activity, which is crucial for managing schizophrenia.
  • Pain Management : Due to its analgesic properties, this compound is being investigated for its potential use in pain relief therapies, especially in neuropathic pain conditions.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter systems can provide insights into developing treatments for neurological disorders.

Case Study 1: Antidepressant Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated significant improvement in depressive symptoms in animal models. The results indicated an increase in serotonin levels in the brain, supporting its potential as an antidepressant agent.

Case Study 2: Antipsychotic Activity

In a controlled trial involving patients with schizophrenia, a derivative of this compound was administered alongside traditional antipsychotics. The findings suggested enhanced efficacy and reduced side effects compared to standard treatments alone, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The cyclopropyl-methyl-amino group in the target compound introduces steric and electronic differences compared to bulkier substituents (e.g., benzyl-ethyl-amino in ) or aromatic systems (e.g., diphenyl groups in ). These variations influence solubility, bioavailability, and target binding .
  • Stereochemistry : The (R) -configuration in the target compound may enhance receptor selectivity compared to (S) -isomers, as seen in enantiomeric pairs like those in .
  • Synthesis Yields : Methods involving biphasic systems (e.g., acetone/K₂CO₃) yield 44–78% for analogs , while stereoselective syntheses (e.g., for (S) -isomers) require specialized conditions .
Physicochemical and Pharmacological Comparisons
  • Boiling Points: The target compound’s predicted boiling point (357°C) is higher than analogs like the isopropyl-methyl-amino derivative (~320–340°C), likely due to stronger intermolecular interactions from the cyclopropane ring .
  • pKa Values : The target’s pKa (8.17 ) suggests moderate basicity, aligning with other piperidine derivatives (pKa range: 7.5–9.0), which impacts protonation and membrane permeability .
  • Biological Activity: Anticonvulsant Activity: Tetrazole-containing analogs (e.g., ) show anticonvulsant effects in rodent models, while diphenyl-piperidine derivatives (e.g., ) exhibit anti-inflammatory properties.
Crystallographic Insights

Crystal structures of analogs (e.g., ) reveal:

  • Piperidine Puckering : The chair conformation is predominant, with puckering amplitudes (q = 0.4–0.6 Å) influenced by substituents .
  • Intermolecular Interactions : Short C–H···O/Cl contacts stabilize crystal packing, as seen in the title compound’s triclinic lattice (P1 space group , α = 106.8°, β = 93.0°) .

Biological Activity

2-Chloro-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a synthetic organic compound with the molecular formula C10_{10}H17_{17}ClN2_2O. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a chloro group, a piperidine ring, and a cyclopropylmethyl group. The biological activity of this compound is significant, particularly in the context of enzyme modulation and receptor binding, making it a candidate for further pharmacological exploration.

The compound's distinct chemical properties arise from its structural components, which influence its biological interactions. The molecular weight of this compound is approximately 216.71 g/mol.

Structural Features

FeatureDescription
Chloro Group Enhances lipophilicity and may influence receptor binding.
Piperidine Ring Provides a basic nitrogen site that can interact with biological macromolecules.
Cyclopropylmethyl Group Contributes to steric effects that may affect binding affinity and selectivity.

Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor or modulator of enzymes and receptors. Its mechanism of action likely involves:

  • Binding to Receptors : The compound may selectively bind to specific receptors, influencing their activity.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, leading to downstream biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Dopamine Receptor Interaction : In studies involving dopamine receptors, analogs similar to this compound have shown selective agonist activity at the D3 dopamine receptor while exhibiting antagonist properties at the D2 receptor . This dual activity suggests potential therapeutic applications in neurological disorders.
  • Antibacterial Activity : A related study highlighted the importance of halogen substituents in enhancing antibacterial properties among piperidine derivatives. While specific data on this compound was not detailed, structural similarities indicate potential for antibacterial activity against various pathogens .
  • Cytotoxic Effects : Research on piperidine derivatives has shown that compounds with similar structures can exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Amino-1-(3-(cyclopropylmethyl)amino)piperidin-1-yl]ethanoneC11_{11}H21_{21}N3_3OContains an amino group instead of a chloro groupModerate receptor binding
2-Chloro-N-(cyclopropylmethyl)-N-(piperidin-1-yl)acetamideC12_{12}H20_{20}ClN2_2ODifferent functional groups but similar piperidine coreAntimicrobial activity observed
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)ethanoneC10_{10}H16_{16}ClN2_2OContains dimethylamino group instead of cyclopropylmethylAnticancer potential noted

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